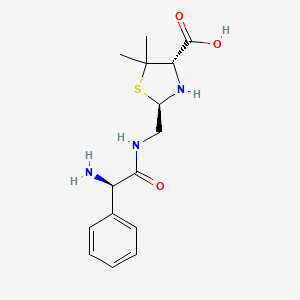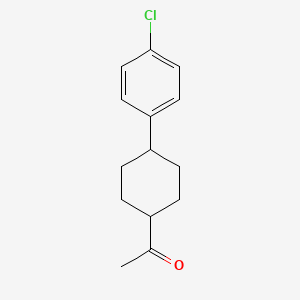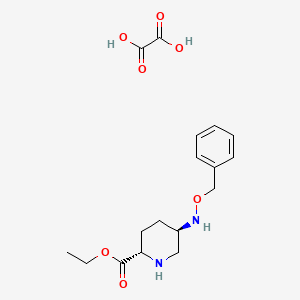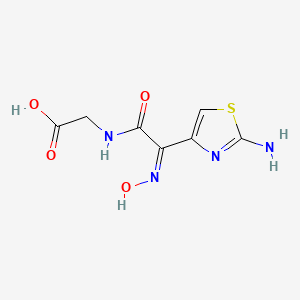
Thiazolylacetylglycine Oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolylacetyl glycine oxime, also known as Cefdinir Thiazolylacetyl Glycine Oxime Impurity (USP), is a novel compound used in the synthesis of Cefdinir . Cefdinir is a third-generation Cephalosporin antibiotic for oral administration and has a broad antibacterial spectrum over gram-positive and gram-negative bacteria .
Synthesis Analysis
Oxime esters, such as Thiazolylacetyl glycine oxime, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . Oxime esters act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .
Molecular Structure Analysis
The molecular formula of Thiazolylacetyl glycine oxime is C7H8N4O4S . Its molecular weight is 244.22800 .
Chemical Reactions Analysis
Oximes, like Thiazolylacetyl glycine oxime, are renowned for their widespread applications as OP antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives . They show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond .
科学的研究の応用
Antibacterial Activity : A study synthesized a small library of compounds with an oxa(thia)zole scaffold, including structures derived from protected glycine, showing preliminary antibacterial activity against Staphylococcus aureus (Sanz-Cervera et al., 2009).
Thiamin Biosynthesis : Research on ThiO, a glycine oxidase from Bacillus subtilis, revealed its essential role in thiazole biosynthesis for thiamin pyrophosphate, highlighting the importance of glycine in this process (Settembre et al., 2003).
Enzyme Properties : A study characterized glycine oxidase from Pseudomonas putida, which is involved in thiamin biosynthesis, noting its unique preference for glycine as a substrate (Equar et al., 2015).
Natural Product Biosynthesis : Research on peptide processing from a Bacillus sp. cyclodehydratase examined enzymatic promiscuity and substrate flexibility, important for understanding the biosynthesis of natural products like thiazoles (Melby et al., 2012).
Neurochemistry : A study on d-amino acid oxidase activity in mammalian central nervous system tissues found glycine to be a substrate, relevant for understanding neurotransmission and metabolic pathways (Marchi & Johnston, 1969).
Biocompatible Hydrogels : Oxime Click chemistry was used to create hydrogels supporting cell adhesion, where glycine played a key role, demonstrating applications in biocompatible materials (Grover et al., 2012).
Nutritional and Health Implications : Glycine is crucial in mammalian metabolism, with implications for treating diseases and improving health, as evidenced in several studies on its biosynthesis, degradation, and physiological roles (Wu et al., 2004; Wang et al., 2013).
Plant Stress Resistance : Research into the roles of glycine betaine in improving plant abiotic stress resistance highlighted glycine's importance in plant osmotolerance and stress response mechanisms (Ashraf & Foolad, 2007).
Synthesis of Oxazoles and Thiazoles : A study presented methods for synthesizing oxazoles and thiazoles using stabilized thioimidates derived from glycine, indicating its utility in organic synthesis (Yokoyama, 1994).
作用機序
Mode of Action
It is believed that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound affects multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
It is likely that the compound has a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Thiazolylacetyl Glycine Oxime. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness .
Safety and Hazards
When handling Thiazolylacetyl glycine oxime, it is advised to avoid dust formation, breathing mist, gas, or vapours . Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
Isoxazoles, like Thiazolylacetyl glycine oxime, form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Thiazolylacetyl glycine oxime involves the condensation of Thiazolylacetic acid with hydroxylamine hydrochloride followed by the addition of glycine. The resulting compound is then oxidized to form Thiazolylacetyl glycine oxime.", "Starting Materials": [ "Thiazolylacetic acid", "Hydroxylamine hydrochloride", "Glycine", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Thiazolylacetic acid is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form Thiazolylacetic acid hydroxamic acid.", "Glycine is then added to the reaction mixture and the resulting compound is stirred for several hours.", "The mixture is then filtered and the solid product is washed with water and dried.", "The resulting compound is then oxidized with hydrogen peroxide to form Thiazolylacetyl glycine oxime.", "The product is purified by recrystallization from a suitable solvent." ] } | |
CAS番号 |
178949-03-6 |
分子式 |
C7H8N4O4S |
分子量 |
244.23 g/mol |
IUPAC名 |
2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]acetic acid |
InChI |
InChI=1S/C7H8N4O4S/c8-7-10-3(2-16-7)5(11-15)6(14)9-1-4(12)13/h2,15H,1H2,(H2,8,10)(H,9,14)(H,12,13)/b11-5+ |
InChIキー |
JFHNSSMBYZTXNM-VZUCSPMQSA-N |
異性体SMILES |
C1=C(N=C(S1)N)/C(=N\O)/C(=O)NCC(=O)O |
SMILES |
C1=C(N=C(S1)N)C(=NO)C(=O)NCC(=O)O |
正規SMILES |
C1=C(N=C(S1)N)C(=NO)C(=O)NCC(=O)O |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(Z)-N-[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]glycine; N-[(2Z)-(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]glycine; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



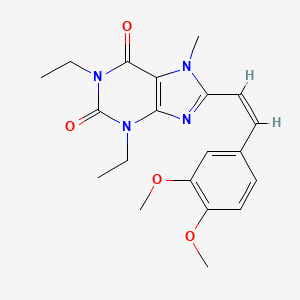

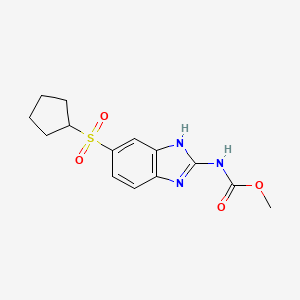
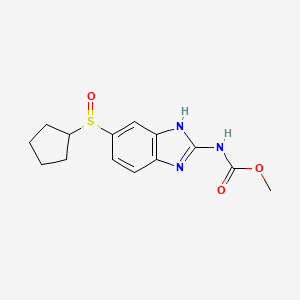

![Sodium;2-[[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate](/img/structure/B601212.png)
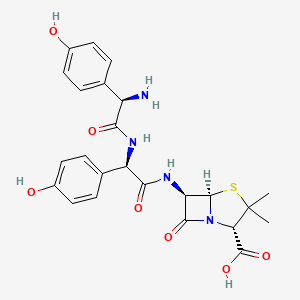
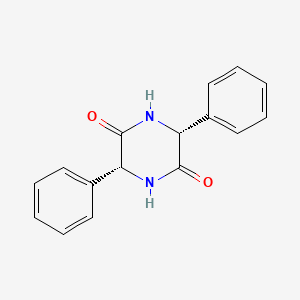
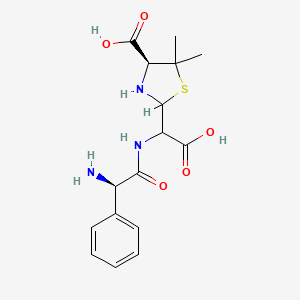
![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)
